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Compound of Interest

Compound Name: 2-Fluoro-5-nitrobenzotrifluoride

Cat. No.: B1295085

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Fluoro-5-nitrobenzotrifluoride, a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals.[1] The document presents available data from Infrared
(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass
Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Fluoro-5-
nitrobenzotrifluoride.

Infrared (IR) Spectroscopy

Wavenumber (cm~—2) Intensity Assignment

1570 — 1490 Strong Asymmetric NO2 Stretch
1390 — 1300 Strong Symmetric NO2 Stretch
~1320 Strong C-F Stretch (Aromatic)
1100 - 1400 Strong C-F Stretch (CF3)

3100 — 3000 Medium Aromatic C-H Stretch
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Note: The IR spectrum for 2-Fluoro-5-nitrobenzotrifluoride is available on the NIST
WebBook.[2][3] The provided table is based on typical absorption regions for the functional
groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for 2-Fluoro-5-nitrobenzotrifluoride is not readily available in public
databases. The following are predicted chemical shift ranges based on the molecular structure.

IH NMR (Proton NMR)

Chemical Shift L . .
Multiplicity Integration Assignment

(ppm)

75-85 m 3H Aromatic Protons

13C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment
~160 (d) C-F

~148 C-NO2

120 - 140 Aromatic C-H
~125 (q) C-CFs3

~123 (q) CFs

9F NMR (Fluorine-19 NMR)

Chemical Shift (ppm) Assighment
-60 to -65 CFs
-110 to -120 Ar-F
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Mass Spectrometry (MS)

The mass spectrum (electron ionization) for 2-Fluoro-5-nitrobenzotrifluoride is available on
the NIST WebBook.[2][3] The molecular weight of the compound is 209.10 g/mol .

Key Fragments (m/z)

miz Proposed Fragment
209 [M]*

190 [M-F]*

163 [M-NOz]*

140 [M-CFs]*

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Fluoro-5-
nitrobenzotrifluoride are not widely published. However, the following provides standard
methodologies for the analysis of similar fluorinated aromatic compounds.[4]

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

Sample Preparation: A small drop of neat 2-Fluoro-5-nitrobenzotrifluoride liquid is placed
directly onto the ATR crystal.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the

sample spectrum.
o Parameters:

o Resolution: 4 cm™!
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o Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Fluoro-5-nitrobenzotrifluoride is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or Acetone-des) in a 5 mm NMR
tube.

o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

o Data Acquisition:

o 'H NMR: Standard pulse sequence is used. Chemical shifts are referenced to
tetramethylsilane (TMS) at 0 ppm.

o 13C NMR: Proton-decoupled pulse sequence is used to obtain singlets for each carbon
environment. Chemical shifts are referenced to the solvent peak.

o 1°F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency
is used. Chemical shifts are referenced to an external standard such as CFCls at 0 ppm.[5]

o Typical Parameters:
o H NMR: Pulse angle 30-45°, relaxation delay 1-2 s.
o 13C NMR: Pulse angle 30-45°, relaxation delay 2-5 s.

o 1°F NMR: Pulse angle 30-45°, relaxation delay 1-2 s.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI)

e Sample Preparation: A dilute solution of 2-Fluoro-5-nitrobenzotrifluoride is prepared in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate).

e Gas Chromatography (GC):
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[e]

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

o

Injection: A small volume (e.g., 1 pL) of the sample solution is injected into the heated
inlet.

o

Temperature Program: A temperature gradient is used to separate the compound from any
impurities. A typical program might start at 50°C and ramp up to 250°C.

o

Carrier Gas: Helium is used as the carrier gas.

e Mass Spectrometry (MS):

o

lonization: Electron lonization (El) at 70 eV.

[¢]

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

[¢]

Detection: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-Fluoro-5-nitrobenzotrifluoride.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-5-nitrobenzotrifluoride:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295085#spectroscopic-data-for-2-fluoro-5-
nitrobenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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